molecular formula C9H8FNO3 B1368823 1-(4-Fluoro-3-methoxyphenyl)-2-nitroethene

1-(4-Fluoro-3-methoxyphenyl)-2-nitroethene

Cat. No.: B1368823
M. Wt: 197.16 g/mol
InChI Key: XPUICTAIJXJSFY-SNAWJCMRSA-N
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Description

1-(4-Fluoro-3-methoxyphenyl)-2-nitroethene is an organic compound with a complex structure that includes a benzene ring substituted with a fluoro group, a methoxy group, and a nitroethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-3-methoxyphenyl)-2-nitroethene typically involves multiple steps. One common method includes the nitration of a fluoro-methoxybenzene derivative followed by a condensation reaction to introduce the nitroethenyl group. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and condensation reactions. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-3-methoxyphenyl)-2-nitroethene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1-(4-Fluoro-3-methoxyphenyl)-2-nitroethene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-methoxyphenyl)-2-nitroethene involves its interaction with specific molecular targets. The nitroethenyl group can participate in electron transfer reactions, while the fluoro and methoxy groups can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-fluoro-4-methoxy-2-nitrobenzene
  • 4-fluoro-1-methoxy-2-nitrobenzene
  • 4-fluoro-1,2-dimethoxybenzene

Uniqueness

1-(4-Fluoro-3-methoxyphenyl)-2-nitroethene is unique due to the presence of the nitroethenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H8FNO3

Molecular Weight

197.16 g/mol

IUPAC Name

1-fluoro-2-methoxy-4-[(E)-2-nitroethenyl]benzene

InChI

InChI=1S/C9H8FNO3/c1-14-9-6-7(2-3-8(9)10)4-5-11(12)13/h2-6H,1H3/b5-4+

InChI Key

XPUICTAIJXJSFY-SNAWJCMRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])F

Canonical SMILES

COC1=C(C=CC(=C1)C=C[N+](=O)[O-])F

Origin of Product

United States

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